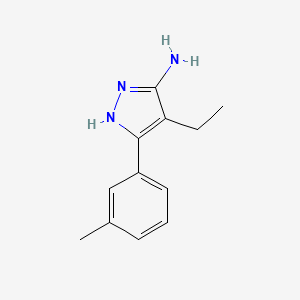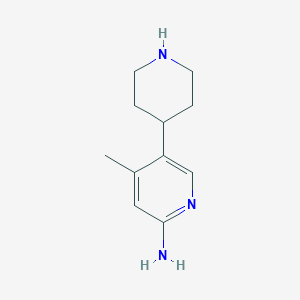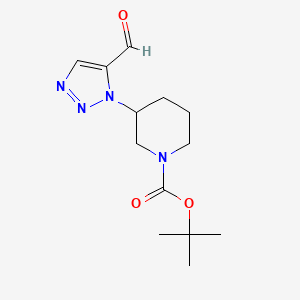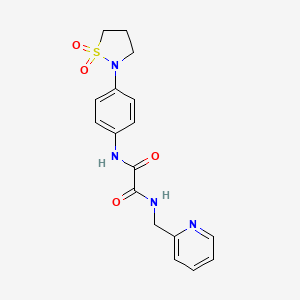![molecular formula C18H21N7O B2385890 (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine CAS No. 946289-54-9](/img/structure/B2385890.png)
(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is known for its complex structure, which includes a methoxyphenyl group, a methylpiperazinyl group, and a pteridinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with 2-chloro-4-methylpiperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with pteridine derivatives to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and crystallization are commonly used to purify the compound .
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pteridinyl group can be reduced under specific conditions.
Substitution: The methylpiperazinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pteridinyl derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to therapeutic effects. For example, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine groups but lacks the pteridinyl group.
(4-Methylpiperazinyl)pteridine: Contains the piperazine and pteridine groups but lacks the methoxyphenyl group.
Uniqueness
(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine is unique due to its combination of methoxyphenyl, methylpiperazinyl, and pteridinyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-24-9-11-25(12-10-24)18-22-16-15(19-7-8-20-16)17(23-18)21-13-3-5-14(26-2)6-4-13/h3-8H,9-12H2,1-2H3,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALWRWCNPGBVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2385811.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2385812.png)

![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2385814.png)
![N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2385816.png)




![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide](/img/structure/B2385827.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2385828.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2385830.png)
